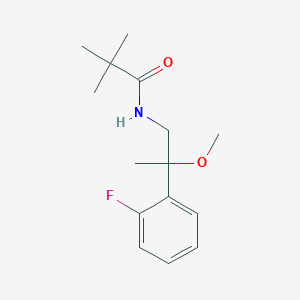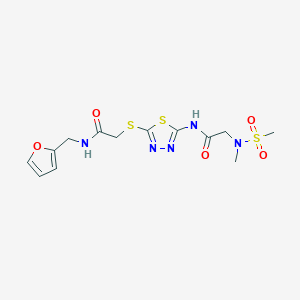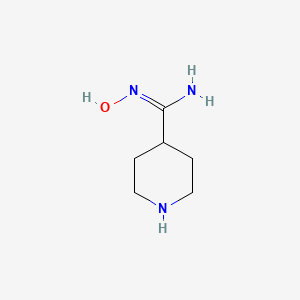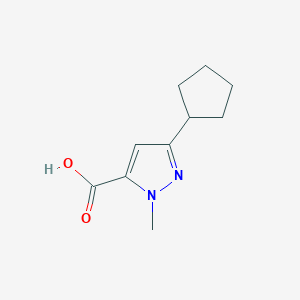
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the searched data, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 166.18 . The compound is sealed in dry storage at 2-8°C .Wirkmechanismus
Target of Action
The primary target of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids. This inhibition can protect DAO cells from oxidative stress induced by D-Serine .
Biochemical Pathways
The inhibition of DAO affects the metabolism of D-amino acids, particularly D-Serine. D-Serine is a co-agonist of the NMDA receptor and plays a crucial role in several physiological processes, including neurotransmission and synaptic plasticity . By inhibiting DAO, this compound can potentially influence these processes.
Result of Action
The inhibition of DAO by this compound can lead to an increase in the levels of D-Serine, thereby potentially enhancing the activation of NMDA receptors . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it has been reported that this compound can prevent formalin-induced tonic pain .
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more potent and selective CB1 receptor agonists, which could have improved therapeutic potential. Another area of interest is the investigation of the potential of this compound as a treatment for metabolic disorders, such as obesity and diabetes. Finally, the exact mechanism of action of this compound needs to be further elucidated, which could provide insight into its potential therapeutic applications.
Synthesemethoden
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation of the resulting ethyl 2-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetate. The final product, this compound, is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for metabolic disorders, such as obesity and diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclopentyl-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXXLDYRWBIXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
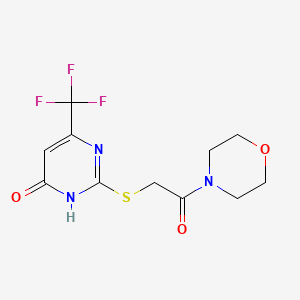
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
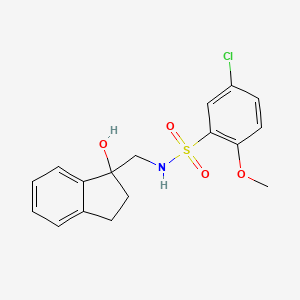
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

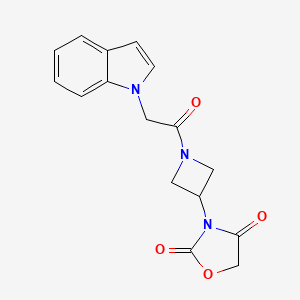
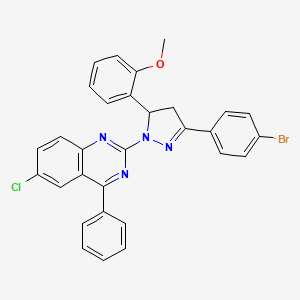
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)

